molecular formula C15H23NO B1361179 4-(Dibutylamino)benzaldehyde CAS No. 90134-10-4

4-(Dibutylamino)benzaldehyde

Cat. No. B1361179
CAS RN: 90134-10-4
M. Wt: 233.35 g/mol
InChI Key: VNWPLOWYHIDMEB-UHFFFAOYSA-N
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Description

4-(Dibutylamino)benzaldehyde is an organic carbonyl compound containing amino and aldehyde groups . It is a member of the class of benzaldehydes carrying a dibutylamino substituent at position 4 .


Molecular Structure Analysis

The molecular formula of 4-(Dibutylamino)benzaldehyde is C15H23NO . The molecular weight is 233.35 g/mol . The InChI string is InChI=1S/C15H23NO/c1-3-5-11-16(12-6-4-2)15-9-7-14(13-17)8-10-15/h7-10,13H,3-6,11-12H2,1-2H3 . The Canonical SMILES string is CCCCN(CCCC)C1=CC=C(C=C1)C=O .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(Dibutylamino)benzaldehyde include a molecular weight of 233.35 g/mol . The compound has a XLogP3-AA of 4 . It has 0 hydrogen bond donor count and 2 hydrogen bond acceptor count . The compound has 8 rotatable bonds . The exact mass is 233.177964357 g/mol . The monoisotopic mass is also 233.177964357 g/mol . The topological polar surface area is 20.3 Ų . The compound has 17 heavy atoms .

Scientific Research Applications

Luminescence Emission in Polymer Matrices

4-(Dibutylamino)benzaldehyde (DBABA) exhibits significant enhancements in luminescence emission under pressure and continuous irradiation when dissolved in solid polymers. This finding suggests potential applications in materials science, particularly in the development of pressure-sensitive or light-responsive materials (Dreger, Lang, & Drickamer, 1996).

Corrosion Inhibition

DBABA-related compounds have been investigated as corrosion inhibitors for metals in acidic environments. A study focusing on 4-(N,N-dimethylamino) benzaldehyde nicotinic hydrazone showed it to be an effective corrosion inhibitor for mild steel in 1 M HCl, highlighting its potential in industrial applications (Singh, Kumar, Udayabhanu, & John, 2016).

Alkylation Studies

Alkylation studies of 4-(Dimethylamino)benzaldehyde, a compound structurally related to DBABA, show interesting chemical behavior, offering insights into the reactivity and potential synthetic applications of DBABA (Froschauer, Weber, Kahlenberg, Laus, & Schottenberger, 2013).

Vibrational Analysis in Material Science

The vibrational analysis of DBABA and related compounds provides valuable information on their molecular structure and properties, which can be utilized in material science and spectroscopy (Rocha, Di Santo, Arias, Gil, & Ben Altabef, 2015).

Safety And Hazards

4-(Dibutylamino)benzaldehyde is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation and serious eye irritation. It may cause respiratory irritation . Safety measures include washing face, hands, and any exposed skin thoroughly after handling. Protective gloves, protective clothing, eye protection, and face protection should be worn. Avoid breathing dust, fume, gas, mist, vapors, and spray. Use only outdoors or in a well-ventilated area .

Relevant Papers There are several relevant papers on 4-(Dibutylamino)benzaldehyde. One paper discusses the expansion of the 4-(Diethylamino)benzaldehyde scaffold to explore the impact on aldehyde dehydrogenase activity and antiproliferative activity in prostate cancer . Another paper presents the ab-initio and DFT calculations on molecular structure, NBO, HOMO-LUMO study and a new vibrational analysis of 4-(Dimethylamino) Benzaldehyde .

properties

IUPAC Name

4-(dibutylamino)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO/c1-3-5-11-16(12-6-4-2)15-9-7-14(13-17)8-10-15/h7-10,13H,3-6,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNWPLOWYHIDMEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)C1=CC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80345542
Record name 4-(Dibutylamino)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80345542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Dibutylamino)benzaldehyde

CAS RN

90134-10-4
Record name 4-(Dibutylamino)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80345542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Dibutylamino)benzaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A 20 ml sample of N,N-dimethylformamide (DMF) was cooled to 0° C. for 1 hour and at 25° C. for 1 hour, then N,N-dibutylaniline was added slowly. The reaction mixture was heated at 90° C. for 16 hours, then cooled and poured onto 50 g of ice. A brown oil separated which was taken up in dichloromethane. The extract was washed with saturated aqueous bicarbonate then with water containing a little ammonium chloride, dried (MgSO4), and the solvent was removed at reduced pressure. The brown, oily residue was distilled in vacuo to product 6.65 g (58%) of a yellow liquid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
86
Citations
ZA Dreger, JM Lang, HG Drickamer - The Journal of Physical …, 1996 - ACS Publications
The pressure- and light-induced emissions of four aldehydes benzaldehyde (BA), 4-(dimethylamino)-benzaldehyde (DMABA), 4-(dibutylamino)-benzaldehyde (DBABA), and 4-(…
Number of citations: 12 pubs.acs.org
X Zhang, I Aoki, X Piao, S Inoue, H Tazawa… - Tetrahedron …, 2010 - Elsevier
Highly efficient and thermally stable nonlinear optical chromophores based on the phenyl vinylene thiophene vinylene (FTC) donor-π-acceptor structure have been synthesized and …
Number of citations: 70 www.sciencedirect.com
A Ulman, CS Willand, W Kohler… - Journal of the …, 1990 - ACS Publications
In this study we describe semiempirical calculations, synthesis, ground-state dipole moment measurements, and measurements of molecular second-order hyperpolarizability …
Number of citations: 267 pubs.acs.org
VV Shelkovnikov, IY Kargapolova, NA Orlova… - Russian Chemical …, 2019 - Springer
A series of donor-acceptor dyes based on polyfluoro-substituted triarylpyrazolines (as a donor block) and a dicyanoisophorone group (as an acceptor) were synthesized using the …
Number of citations: 10 link.springer.com
O van den Berg, WGF Sengers, WF Jager… - …, 2004 - ACS Publications
Investigation of glass transition dynamics in polyolefins by broadband dielectric spectroscopy (DRS) is facilitated by the addition of a novel dielectric probe, (4,4‘-(N,N-dibutylamino)-(E)-…
Number of citations: 95 pubs.acs.org
M Tromayer, P Gruber, A Rosspeintner, A Ajami… - Scientific reports, 2018 - nature.com
Two-photon induced polymerization (2PP) based 3D printing is a powerful microfabrication tool. Specialized two-photon initiators (2PIs) are critical components of the employed …
Number of citations: 35 www.nature.com
AIM Ibrahim, E Batlle, S Sneha, R Jiménez… - Journal of Medicinal …, 2022 - ACS Publications
Aldehyde dehydrogenases (ALDHs) are overexpressed in various tumor types including prostate cancer and considered a potential target for therapeutic intervention. 4-(Diethylamino)…
Number of citations: 6 pubs.acs.org
L Zhang, M Yi, S Zhong, J Liu, X Liu, T Bing… - … Acta Part A: Molecular …, 2022 - Elsevier
Viscosity of cell microenvironment plays a significant role in maintaining the normal life activities of cells. Particularly, the abnormal viscosity in mitochondria is closely associated with …
Number of citations: 6 www.sciencedirect.com
X Piao, X Zhang, S Yokoyama, H Miki… - … and Nonlinear Optics, 2010 - spiedigitallibrary.org
The molecular chromphores with high first hyperpolarizability values have been reported with the development of conjugated polyene-bridge or thiophene-bridge system and strong …
Number of citations: 7 www.spiedigitallibrary.org
C Cai, I Liakatas, MS Wong, M Bösch, C Bosshard… - Organic …, 1999 - ACS Publications
For practical applications of poled electrooptic polymers, highly efficient and thermally stable nonlinear optical (NLO) chromophores are required. We describe here a concise synthesis …
Number of citations: 34 pubs.acs.org

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